Carisoprodol-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

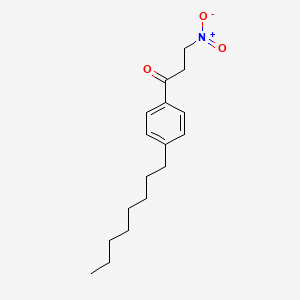

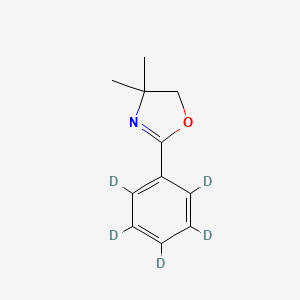

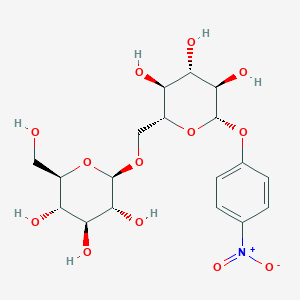

Carisoprodol-d3 is a deuterated form of carisoprodol, a centrally acting muscle relaxant used to relieve discomfort associated with acute, painful musculoskeletal conditions. The deuterium atoms in this compound replace the hydrogen atoms, which can influence the pharmacokinetic properties of the compound. Carisoprodol itself was first approved by the FDA in 1959 and is commonly used in combination with other medications such as aspirin and codeine .

Applications De Recherche Scientifique

Études pharmacocinétiques

Le Carisoprodol-d3 est utilisé dans les études pharmacocinétiques . Une étude a été conçue pour caractériser la pharmacocinétique du carisoprodol et de son principal métabolite actif, le méprobamate, après des doses uniques (350 mg), multiples (350 mg/8 h, 14 jours) et doubles (700 mg) de carisoprodol . L’étude a révélé différents profils pour les métaboliseurs 2C19 extensifs et pauvres .

Essais cliniques

Le this compound est utilisé dans les essais cliniques . Un essai clinique croisé, en double aveugle, contrôlé par placebo et randomisé a été mené pour caractériser la pharmacocinétique du carisoprodol et du méprobamate . L’étude a permis de caractériser pleinement le profil pharmacocinétique du carisoprodol et du méprobamate .

Études sur la responsabilité de l’abus de drogues

Le this compound est utilisé dans les études sur la responsabilité de l’abus de drogues . Les facteurs pharmacocinétiques jouent un rôle important dans la prédiction de la responsabilité de l’abus et de la dépendance aux médicaments . L’étude a révélé qu’une accumulation de méprobamate, mais pas de carisoprodol, était évidente après 14 jours de traitement .

Toxicologie pharmaceutique

Mécanisme D'action

Target of Action

Carisoprodol, the parent compound of Carisoprodol-d3, primarily targets the central nervous system (CNS) rather than acting directly on skeletal muscle . It is believed to modulate and directly gate γ-aminobutyric acid type A receptors (GABAARs), the predominant inhibitory neurotransmitter receptors in the mammalian brain .

Mode of Action

It is known that the therapeutic effects of carisoprodol appear to be due to modulation of gabaa receptors, similar to the action of barbiturates . This modulation of GABAA receptors is associated with the muscle relaxation induced by Carisoprodol .

Biochemical Pathways

Carisoprodol is metabolized in the liver via the cytochrome P450 enzyme CYP2C19 to produce its main active metabolite, meprobamate . Meprobamate is known to possess anxiolytic and sedative properties .

Pharmacokinetics

Carisoprodol has a rapid onset of action with a time to peak plasma concentration of 1.5 to 2 hours . The half-life of Carisoprodol is approximately 2 hours, while the half-life of its metabolite, meprobamate, is around 10 hours . The drug is metabolized in the liver, primarily by the CYP2C19 enzyme, and excreted in the urine . It’s important to note that individuals with reduced CYP2C19 activity have a fourfold increase in Carisoprodol exposure and a 50% reduced exposure to meprobamate compared with normal CYP2C19 metabolizers .

Result of Action

The primary result of Carisoprodol’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . This is achieved through its muscle relaxant and sedative effects. The sedative effects of Carisoprodol can be potentiated when it is combined with other CNS depressants .

Action Environment

The efficacy and stability of Carisoprodol can be influenced by various environmental factors. For instance, the rate of metabolism can be affected by the individual’s genetic makeup, specifically the activity of the CYP2C19 enzyme . Additionally, the use of other CNS depressants can potentiate the sedative effects of Carisoprodol .

Analyse Biochimique

Biochemical Properties

Carisoprodol-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system by modulating the activity of neurotransmitter receptors. This compound interacts with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to muscle relaxation. Additionally, this compound is metabolized by the enzyme cytochrome P450 2C19 (CYP2C19) into its active metabolite, meprobamate, which further contributes to its pharmacological effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects neuronal cells by modulating neurotransmitter release and receptor activity, leading to altered cell signaling pathways. This compound also impacts gene expression by regulating the transcription of genes involved in neurotransmission and muscle contraction. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the GABA receptor, enhancing its inhibitory effects and leading to muscle relaxation. It also inhibits the activity of CYP2C19, resulting in the accumulation of its active metabolite, meprobamate. This inhibition further contributes to the pharmacological effects of this compound. Additionally, this compound modulates gene expression by regulating the transcription of genes involved in neurotransmission and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable, but it undergoes degradation over time, leading to a decrease in its pharmacological activity. Long-term exposure to this compound can result in tolerance, dependence, and withdrawal symptoms, as observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces muscle relaxation and sedation without significant adverse effects. At high doses, this compound can cause toxicity, leading to symptoms such as drowsiness, dizziness, and respiratory depression. Threshold effects have been observed, where the pharmacological effects of this compound increase with increasing dosage until a plateau is reached .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the enzyme CYP2C19. This enzyme metabolizes this compound into its active metabolite, meprobamate, which contributes to its pharmacological effects. This compound also affects metabolic flux and metabolite levels by altering the activity of enzymes involved in energy production and utilization .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It is primarily transported across cell membranes by passive diffusion, but it can also interact with specific transporters that facilitate its uptake and distribution. This compound accumulates in tissues with high lipid content, such as the brain and muscle, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes. It can also be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The subcellular localization of this compound influences its pharmacological effects and contributes to its overall mechanism of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Carisoprodol-d3 involves the incorporation of deuterium atoms into the carisoprodol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate to form the carbamate ester. The deuterium atoms can be introduced at specific stages of the synthesis to ensure their incorporation into the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Carisoprodol

Propriétés

IUPAC Name |

[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCIYFFPZCNJE-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

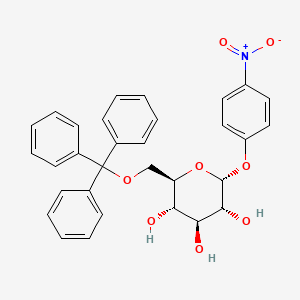

![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)

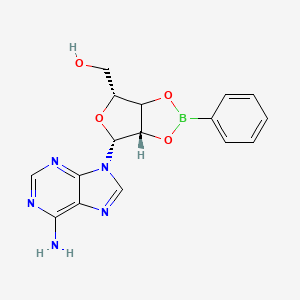

![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)